molecular formula C21H20N4O4S2 B11509195 Methyl 2-{[4-(diphenylamino)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate

Methyl 2-{[4-(diphenylamino)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate

Cat. No.: B11509195
M. Wt: 456.5 g/mol
InChI Key: NSGQWWWAHHWLKO-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(diphenylamino)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate is a complex organic compound that features a triazine ring substituted with diphenylamino and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(diphenylamino)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate typically involves multiple steps. One common route includes the following steps:

    Formation of the triazine ring: Starting with cyanuric chloride, the triazine ring is formed through nucleophilic substitution reactions.

    Introduction of diphenylamino group: The diphenylamino group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of sulfanyl groups: The sulfanyl groups are added through thiol-ene reactions or similar methods.

    Esterification: The final step involves esterification to introduce the methoxy-oxoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(diphenylamino)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[4-(diphenylamino)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(diphenylamino)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The diphenylamino group can interact with biological receptors, while the triazine ring can participate in hydrogen bonding and other interactions. The sulfanyl groups can undergo redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[4-(phenylamino)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate
  • Ethyl 2-{[4-(diphenylamino)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate

Uniqueness

Methyl 2-{[4-(diphenylamino)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from medicinal chemistry to materials science.

Properties

Molecular Formula

C21H20N4O4S2

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 2-[[4-(2-methoxy-2-oxoethyl)sulfanyl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C21H20N4O4S2/c1-28-17(26)13-30-20-22-19(23-21(24-20)31-14-18(27)29-2)25(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

NSGQWWWAHHWLKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)SCC(=O)OC

Origin of Product

United States

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